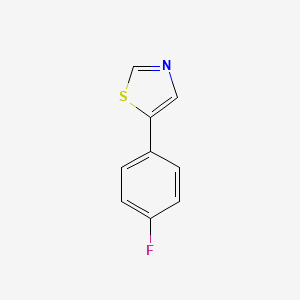

5-(4-Fluorophenyl)thiazole

Description

Significance of the Thiazole (B1198619) Scaffold in Pharmaceutical Science and Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom, is a cornerstone in medicinal chemistry. nih.govjetir.org Its significance stems from its presence in both natural products, like vitamin B1 (thiamine), and a multitude of synthetic compounds with therapeutic applications. nih.govkuey.netasianpubs.org The thiazole nucleus is considered a versatile scaffold because of its ability to engage in various non-covalent interactions with biological targets and its relative ease of synthesis and modification. jetir.orgresearchgate.netsarcouncil.com

Thiazole derivatives are renowned for their remarkably broad and diverse range of pharmacological activities. jetir.orgfabad.org.tr This has made them attractive targets for drug discovery programs across numerous disease areas. tandfonline.com Research has demonstrated that compounds incorporating the thiazole moiety exhibit significant biological effects, which are summarized in the table below. sarcouncil.comfabad.org.trnih.gov The versatility of the thiazole scaffold allows for structural modifications that can tune its activity toward a specific therapeutic target, making it a privileged structure in the design of new lead compounds. researchgate.netfabad.org.tr

| Biological Activity | Description |

| Antimicrobial | Activity against a wide range of bacterial and fungal pathogens, including multidrug-resistant strains. fabad.org.trglobalresearchonline.net |

| Anticancer | Inhibition of cancer cell proliferation, with some derivatives showing potent activity against various human cancer cell lines. sarcouncil.comtandfonline.comnih.gov |

| Anti-inflammatory | Thiazole is a core functional group in several non-steroidal anti-inflammatory drugs (NSAIDs). asianpubs.orgresearchgate.net |

| Antiviral | Certain thiazole compounds have shown promise as antiviral agents, including against HIV. nih.govglobalresearchonline.net |

| Anticonvulsant | Derivatives have been studied and found to possess anticonvulsant properties. fabad.org.trnih.gov |

| Antidiabetic | The thiazole ring is a component of agents investigated for their antidiabetic effects. fabad.org.trnih.gov |

| Antimalarial | The scaffold has been explored for the development of new treatments for malaria. nih.gov |

| Antitubercular | Thiazole derivatives have shown potential as effective agents against M. tuberculosis. fabad.org.trnih.gov |

The therapeutic relevance of the thiazole ring is firmly established by its incorporation into numerous drugs approved by the U.S. Food and Drug Administration (FDA). asianpubs.orgfabad.org.tr The thiazole moiety can serve various roles within a drug's structure, acting as a key pharmacophoric element, a bioisosteric replacement for other functional groups, or a linker. globalresearchonline.net Its presence in over 18 FDA-approved drugs highlights its clinical and commercial importance. asianpubs.orgfabad.org.tr

| Drug Name | Therapeutic Class | Role of Thiazole Moiety |

| Ritonavir | Antiretroviral (Protease Inhibitor) | A core component of the drug's structure, used in the treatment of HIV/AIDS. nih.govencyclopedia.pubipinnovative.com |

| Dasatinib | Anticancer (Kinase Inhibitor) | A key structural motif for its antineoplastic activity. asianpubs.orgglobalresearchonline.netnih.gov |

| Sulfathiazole | Antibacterial | An early antimicrobial agent where the thiazole ring is a critical part of the sulfonamide structure. nih.govresearchgate.net |

| Meloxicam | Anti-inflammatory (NSAID) | The thiazole core is integral to its mechanism of action in treating arthritis. globalresearchonline.netipinnovative.com |

| Nizatidine | Antiulcer (H2 Receptor Antagonist) | Used to treat peptic ulcer disease, containing a thiazole ring in its structure. globalresearchonline.netipinnovative.com |

| Tiazofurin | Anticancer | An antineoplastic agent whose structure is based on the thiazole ring. nih.govkuey.net |

| Abafungin | Antifungal | An example of a thiazole-containing agent with antifungal properties. nih.gov |

| Nitazoxanide | Antiparasitic | A broad-spectrum antiparasitic agent featuring a thiazole ring. globalresearchonline.netencyclopedia.pub |

Strategic Incorporation of Fluorine in Pharmaceutical Agents

The use of fluorine in drug design has become a routine and powerful strategy in modern medicinal chemistry. bohrium.comnih.gov Fluorine, being the most electronegative element and having a small van der Waals radius similar to hydrogen, can be introduced into a molecule to profoundly alter its properties without significantly increasing its size. tandfonline.combenthamscience.com An estimated 20-30% of all pharmaceuticals contain at least one fluorine atom, a testament to its utility. numberanalytics.com

The strategic placement of fluorine atoms can modulate a range of physicochemical properties critical for a molecule's biological activity and drug-like characteristics. tandfonline.comnih.gov Its strong electron-withdrawing nature can influence the acidity or basicity (pKa) of nearby functional groups, which in turn affects pharmacokinetic properties and binding interactions. bohrium.com Fluorine substitution can also impact a molecule's lipophilicity, which is crucial for membrane permeability and hydrophobic interactions with a target protein. benthamscience.com While replacing a hydrogen atom with a fluorine atom often slightly increases lipophilicity, this effect can be context-dependent. bohrium.com Furthermore, a fluorine substituent can alter the preferred conformation of a molecule, which can have significant implications for its ability to bind to a receptor. bohrium.comnih.gov

One of the most common reasons for incorporating fluorine into a drug candidate is to enhance its metabolic stability. bohrium.comtandfonline.com Many drugs are broken down in the body by cytochrome P450 enzymes through oxidation. Placing a fluorine atom at a metabolically vulnerable site can block this process, as the carbon-fluorine bond is exceptionally strong and resistant to cleavage. bohrium.comnumberanalytics.com This can lead to a longer drug half-life and improved bioavailability. numberanalytics.com

Fluorine can also directly and indirectly enhance the binding affinity of a ligand to its target protein. bohrium.comnih.gov The high electronegativity of fluorine allows it to participate in favorable polar interactions, including hydrogen bonds and multipolar interactions, strengthening the drug-receptor complex. numberanalytics.comresearchgate.net By altering the electronic properties or conformation of the molecule, fluorine can optimize the fit and interactions within a protein's binding pocket. bohrium.combenthamscience.com

| Parameter | Effect of Fluorine Incorporation | Rationale in Drug Design |

| Metabolic Stability | Blocks metabolism at susceptible sites (e.g., C-H bonds). bohrium.comnumberanalytics.com | Increases drug half-life and bioavailability. tandfonline.comnumberanalytics.com |

| Binding Affinity | Can increase through favorable polar interactions and improved hydrophobic contacts. bohrium.comtandfonline.comnih.gov | Enhances potency and selectivity of the drug. nih.gov |

| Lipophilicity | Generally increases, affecting membrane permeability. benthamscience.comresearchgate.net | Improves absorption and distribution. nih.gov |

| pKa | Modulates the acidity/basicity of nearby functional groups. bohrium.comnih.gov | Optimizes solubility and target engagement at physiological pH. bohrium.com |

| Molecular Conformation | Can alter the preferred 3D shape of the molecule. bohrium.comnih.gov | Can lock the molecule into a more bioactive conformation. bohrium.com |

Rationale for Research Focus on 5-(4-Fluorophenyl)thiazole Derivatives

The rationale for focusing research on the this compound scaffold is built upon the synergistic combination of the well-established therapeutic potential of the thiazole ring and the advantageous properties imparted by the 4-fluorophenyl group. The thiazole core provides a proven platform with a wide range of biological activities, while the fluorinated phenyl ring acts as a strategic modification to enhance drug-like properties. fabad.org.trontosight.ai

Research into derivatives containing the (4-fluorophenyl)thiazole core has yielded compounds with significant biological activity, validating this design strategy. For instance, the introduction of a 4-fluorophenyl moiety at various positions on the thiazole ring has led to the discovery of potent therapeutic candidates.

Antimicrobial and Antifungal Activity: Studies have shown that derivatives featuring a 4-fluorophenyl group on the thiazole ring exhibit potent antimicrobial and antifungal activities. In one study, a 2,4,5-trisubstituted thiazole with a 4-fluorophenyl group (compound 12f) displayed a broad spectrum of antibacterial activity against Gram-positive bacteria and notable antifungal activity. kau.edu.sa Other research has identified 4-(4-bromophenyl)-2-(5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole as a highly potent agent against multiple microorganisms, with efficacy comparable to standard drugs. acs.orgnih.gov

Anticancer Activity: The 4-fluorophenylthiazole scaffold has proven to be a valuable framework for developing anticancer agents. A derivative, 2-(5-(2,4-dichlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-fluorophenyl)thiazole (compound 16b), was found to have superior potency against human hepatocellular carcinoma cell lines compared to the established drug cisplatin. nih.gov In another study, a 4-fluorophenyl substituted thiazole-fused compound (16) demonstrated significant growth inhibition of central nervous system (CNS) cancer cell lines at low micromolar concentrations. acs.org These findings underscore the potential of this specific substitution to generate potent antineoplastic agents.

Enzyme Inhibition: Derivatives of this scaffold have also been evaluated as enzyme inhibitors. For example, N-(4-hydroxyphenyl)-4-(4-fluorophenyl)-1,3-thiazole-2-amine was synthesized and evaluated as a 5-lipoxygenase inhibitor, a target for inflammatory diseases. wiley.com

The consistent emergence of potent biological activity in research involving the (4-fluorophenyl)thiazole motif provides a strong rationale for its continued exploration. The fluorine atom enhances metabolic stability and binding interactions, while the phenylthiazole core serves as a privileged scaffold for interacting with various biological targets. This combination makes this compound and its derivatives a promising area for the discovery of new therapeutic agents.

Overview of Prior Research on Fluorinated Thiazole Systems

The incorporation of fluorine into heterocyclic compounds is a well-established strategy in medicinal chemistry for enhancing a molecule's pharmacological profile. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a prominent scaffold in numerous biologically active compounds. Consequently, the combination of these two entities in fluorinated thiazole systems has garnered considerable attention from researchers, leading to the development of various therapeutic agents.

Prior research has extensively documented the utility of fluorinated thiazole systems across diverse therapeutic areas. For instance, the 2-aminothiazole (B372263) moiety is a key component in several approved drugs and clinical candidates. The introduction of fluorine atoms to the thiazole ring or its substituents has been shown to modulate their activity. A notable example is the development of ritonavir, an antiretroviral medication that, while not containing a fluorophenylthiazole, features a thiazole ring and highlights the ring's importance in drug design.

The synthesis of fluorinated thiazole derivatives has also been a significant focus of prior research. Various synthetic methodologies have been developed to efficiently introduce fluorine atoms and construct the thiazole ring system, enabling the creation of diverse chemical libraries for biological screening.

Identification of Current Research Gaps and Future Opportunities

Despite the extensive research on fluorinated thiazole systems, specific gaps remain in the understanding and application of this compound and its derivatives. A primary gap is the limited exploration of its full biological potential. While its core structure is present in molecules investigated for certain activities, a comprehensive screening of this compound against a wide array of biological targets is lacking. Much of the existing research tends to focus on derivatives rather than the parent compound itself, leaving its intrinsic activity profile underexplored.

Another research gap lies in the detailed structure-activity relationship (SAR) studies. While the importance of the 4-fluoro substitution is acknowledged, a systematic investigation into how modifications to the thiazole ring of this compound affect its biological activity is not well-documented. For instance, the impact of introducing various substituents at the C2 and C4 positions of the thiazole ring in the this compound scaffold has not been exhaustively studied.

Future opportunities in this area are abundant. There is a significant opportunity to investigate the potential of this compound as a lead compound for developing novel therapeutic agents. This could involve high-throughput screening campaigns to identify new biological targets. Furthermore, applying modern computational techniques, such as molecular docking and quantum mechanics calculations, could provide deeper insights into its binding modes and guide the rational design of more potent and selective analogs.

There is also an opportunity for the development of novel synthetic routes to this compound and its derivatives that are more efficient, cost-effective, and environmentally friendly. Exploring its potential in materials science, such as in the development of organic light-emitting diodes (OLEDs) or as a ligand in catalysis, represents another promising, yet largely unexplored, avenue for future research.

Structure

3D Structure

Properties

CAS No. |

398-43-6 |

|---|---|

Molecular Formula |

C9H6FNS |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

5-(4-fluorophenyl)-1,3-thiazole |

InChI |

InChI=1S/C9H6FNS/c10-8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H |

InChI Key |

YBKRZMVRSWNPRC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CS2)F |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 5 4 Fluorophenyl Thiazole and Its Analogues

Classical and Modern Synthetic Routes to the Thiazole (B1198619) Core

The construction of the thiazole ring is a well-established area of heterocyclic chemistry, with several named reactions and modern catalytic systems available to chemists.

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the formation of thiazole rings. analis.com.my This method involves the condensation reaction between an α-haloketone and a thioamide or thiourea (B124793). analis.com.mymdpi.comijper.orgcutm.ac.in The versatility of this reaction allows for the synthesis of a wide array of substituted thiazoles by varying the starting materials. ijper.org For instance, the reaction of an α-haloketone with thiourea typically yields 2-aminothiazoles. mdpi.com

The reaction mechanism is thought to proceed through the initial formation of an α-thio ketone intermediate, which then undergoes cyclization and dehydration to afford the thiazole ring. acgpubs.org Modified versions of the Hantzsch synthesis have been developed to improve yields and expand the substrate scope. These can include the use of different catalysts and reaction conditions, such as microwave irradiation in water, which offers a more environmentally friendly approach. analis.com.my A one-pot, three-component reaction involving 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various substituted benzaldehydes has been shown to be an efficient method for synthesizing Hantzsch thiazole derivatives. mdpi.com

Table 1: Examples of Hantzsch Thiazole Synthesis Variants

| Reactants | Catalyst/Conditions | Product | Reference |

| α-Haloketone, Thioamide | Heat | Substituted Thiazole | cutm.ac.in |

| α,α-Dibromoketones, Thiourea | Room Temperature, Ethanol (B145695) | 2-Amino-4-arylthiazoles | ijper.org |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted Benzaldehydes | Silica supported tungstosilicic acid, Ultrasonic irradiation | Hantzsch thiazole derivatives | mdpi.com |

| Aryl-substituted thiosemicarbazones, α-haloketones | Hantzsch protocol | 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles | acs.org |

Beyond the classical Hantzsch synthesis, various cyclization strategies employing thiourea, thioamides, or thiosemicarbazones are utilized to form the thiazole core. The reaction of thioamides with second-chloroxiranes can produce thiazole derivatives. pharmaguideline.com Similarly, α-oxothioamides react with α-bromoketones to regioselectively synthesize 2-acyl-4-(het)arylthiazoles. rsc.org

Thiosemicarbazones are also valuable precursors for thiazole synthesis. researchgate.net For example, reacting thiosemicarbazones with α-haloacetophenones in refluxing isopropyl alcohol is a common method for preparing 4-substituted-2-hydrazinylthiazoles. scielo.brresearchgate.net The synthesis of certain thiazolotriazole systems can be achieved by reacting 1,2,4-triazoles with 4-fluorobenzaldehyde (B137897) and chloroacetic acid. jst.go.jp Additionally, the reaction of thioamide dianions with thioformamides can lead to the formation of 5-aminothiazoles. researchgate.net

Table 2: Cyclization Reactions for Thiazole Synthesis

| Sulfur-Containing Reactant | Co-reactant | Key Conditions | Product Type | Reference |

| Thioamides | Second-chloroxiranes | - | Thiazole derivatives | pharmaguideline.com |

| α-Oxothioamides | α-Bromoketones | Absence of base in DMF | 2-Acyl-4-(het)arylthiazoles | rsc.org |

| Thiosemicarbazones | α-Haloacetophenones | Refluxing isopropyl alcohol | 4-Substituted-2-hydrazinylthiazoles | scielo.brresearchgate.net |

| 1,2,4-Triazoles | 4-Fluorobenzaldehyde, Chloroacetic acid | Acetic acid, Acetic anhydride | Thiazolotriazole systems | jst.go.jp |

| Thioamide dianions | Thioformamides | Sequential oxidation with iodine | 5-Aminothiazoles | researchgate.net |

Modern synthetic chemistry has seen a surge in the use of transition metals to catalyze the formation of heterocyclic rings, and thiazoles are no exception. Palladium and copper catalysts are particularly prominent in this area. rsc.org

Palladium-catalyzed direct arylation is a powerful tool for functionalizing the thiazole ring. nih.gov For instance, the C5 position of a thiazole can be arylated using aryl iodides with a palladium acetate (B1210297) catalyst. sorbonne-universite.fr This method allows for the introduction of various aryl groups, including the 4-fluorophenyl moiety. Nickel catalysts have also been employed in sequential C-H couplings to produce a wide range of arylthiazole substitution patterns from an unfunctionalized thiazole. rsc.org

Copper-catalyzed reactions offer a cost-effective alternative for C-H arylation. organic-chemistry.org Copper(I) iodide, in combination with a base like lithium tert-butoxide, can effectively catalyze the arylation of electron-rich five-membered heterocycles like thiazole with aryl iodides. organic-chemistry.orgacs.org Dual catalytic systems, combining a copper catalyst with a photoredox catalyst, have enabled the visible light-induced C-H arylation of various azoles, including thiazoles, under mild conditions. rsc.orgnih.gov

Table 3: Transition Metal-Catalyzed Thiazole Synthesis

| Catalyst System | Reaction Type | Position Functionalized | Reactants | Reference |

| Palladium(II) acetate | Direct Arylation | C5 | Thiazole, Aryl iodide | sorbonne-universite.fr |

| Nickel | Sequential C-H Couplings | C2, C4, C5 | Thiazole, Aryl halides | rsc.org |

| Copper(I) iodide / Lithium tert-butoxide | C-H Arylation | - | Thiazole, Aryl iodide | organic-chemistry.orgacs.org |

| Copper(I) / Photoredox catalyst | Visible Light-Induced C-H Arylation | - | Azoles, Arylating agent | rsc.orgnih.gov |

Specific Synthetic Strategies for Introducing the 4-Fluorophenyl Moiety

Once the thiazole core is established or concurrently with its formation, specific strategies are employed to introduce the 4-fluorophenyl group.

A common and versatile method for introducing the 4-fluorophenyl group is through a two-step process involving halogenation of the thiazole ring followed by a palladium-catalyzed cross-coupling reaction. The C5 position of the thiazole ring is generally susceptible to electrophilic substitution, including halogenation. pharmaguideline.comnumberanalytics.com Reagents like N-bromosuccinimide (NBS) can be used for this purpose. numberanalytics.com

Following halogenation, a Suzuki-Miyaura cross-coupling reaction can be performed. nih.gov This reaction typically involves the coupling of a brominated thiazole with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base. This approach is highly efficient for creating the C-C bond between the thiazole ring and the 4-fluorophenyl group. The Stille coupling, which uses organotin reagents, is another effective cross-coupling method for synthesizing bithiazoles. acs.org

An alternative and more direct approach involves the use of precursors that already contain the 4-fluorophenyl moiety. For example, condensation reactions between 4-fluorobenzaldehyde and thioamide derivatives can be used to synthesize 5-(4-Fluorophenyl)-1,3-thiazole-4-carboxylic acid. evitachem.com Similarly, the reaction of 4-fluoroaniline (B128567) with a suitable thiazole precursor can lead to the desired product.

In the context of the Hantzsch synthesis, a key precursor is an α-haloketone bearing the 4-fluorophenyl group. For instance, 2-bromo-1-(4-fluorophenyl)ethanone can be reacted with a thiourea derivative to form the 2-amino-4-(4-fluorophenyl)thiazole. The synthesis of certain thiazolo[3,2-b] rsc.orgsorbonne-universite.frCurrent time information in Bangalore, IN.triazoles has been achieved through the cyclization of S-alkylated 1,2,4-triazoles that were initially formed by reacting a triazole with 1-(4-fluorophenyl)ethanone derivatives. jst.go.jp

Green Chemistry Principles in the Synthesis of Thiazole Compounds

The synthesis of thiazole derivatives, including 5-(4-fluorophenyl)thiazole, has increasingly focused on the incorporation of green chemistry principles to mitigate environmental impact. These approaches prioritize the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions. bepls.comresearchgate.net

Environmentally Benign Synthetic Protocols

The development of environmentally friendly synthetic methods for thiazoles is a significant area of research. bepls.com These protocols often involve the use of less hazardous solvents and reagents to reduce pollution and increase safety. researchgate.net For instance, acetic acid has been identified as a superior solvent for the synthesis of certain fused-thiazole derivatives, providing quantitative yields without the need for an external reagent. nih.gov In contrast, polar protic solvents like methanol (B129727) and ethanol can lead to a mixture of products, while polar aprotic solvents such as THF, DMF, and DMSO may not yield any product at all. nih.gov

Another green approach involves the use of deep eutectic solvents (DES), which are biodegradable and have low toxicity. A study on the synthesis of thiazolo[5,4-d]thiazoles demonstrated that an L-proline and ethylene (B1197577) glycol mixture can be an effective and eco-friendly reaction medium. mdpi.com The addition of sodium metabisulfite (B1197395) was found to be crucial in this system to facilitate the dehydrogenation step, significantly increasing the product yield. mdpi.com

Furthermore, the use of recyclable biocatalysts, such as chitosan-based hydrogels, represents a significant advancement in the green synthesis of thiazoles. mdpi.comscilit.com These catalysts offer high yields, mild reaction conditions, and can be reused multiple times without a significant loss of efficiency. mdpi.comscilit.com

Microwave and Ultrasonic Irradiation Assisted Syntheses

To enhance reaction efficiency and reduce energy consumption, microwave and ultrasonic irradiation have been employed as alternatives to conventional heating methods in thiazole synthesis. bepls.comtandfonline.com

Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields. rsc.org For example, the synthesis of certain 1,2,4-triazole (B32235) derivatives from a thiazole precursor was completed in minutes with high yields under microwave irradiation, compared to several hours with conventional heating. rsc.org Similarly, a microwave-assisted green synthesis of 4-(4-Fluorophenyl)-5-methyl-1,3-thiazole-2-amine has been reported. dntb.gov.ua

Ultrasonic irradiation is another energy-efficient technique that promotes the synthesis of thiazole derivatives. tandfonline.comnih.gov This method has been successfully used for the rapid synthesis of various thiazole compounds, offering benefits such as high yields, short reaction times, and mild conditions. mdpi.comnih.gov The use of ultrasound in conjunction with eco-friendly catalysts, like chitosan-based hydrogels, has proven to be a sustainable approach for synthesizing novel thiazole derivatives. mdpi.comscilit.comacs.org For instance, the synthesis of thiazolo[5,4-d]thiazoles under ultrasonic irradiation was explored, although it was found to be less effective than microwave irradiation for this specific transformation, likely due to the lower temperatures achieved. mdpi.com

Chemical Transformations and Derivatization of the this compound Scaffold

The this compound core is a versatile scaffold that allows for various chemical modifications to generate a diverse range of derivatives with potential applications in medicinal chemistry and material science.

Functionalization at Various Positions of the Thiazole Ring

The thiazole ring in the this compound scaffold can be functionalized at its different positions to introduce new chemical entities and modulate its properties.

The bromine atom in compounds like 2-bromo-5-(4-fluorophenyl)-4-methylthiazole (B3258001) is a key functional group that can undergo substitution reactions with various nucleophiles, such as amines and thiols. It can also participate in cross-coupling reactions like the Suzuki-Miyaura or Heck reactions, enabling the formation of more complex molecular architectures. The thiazole ring itself can be subjected to oxidation or reduction, leading to derivatives with altered chemical properties.

The carboxylic acid group in 5-(4-fluorophenyl)-1,3-thiazole-4-carboxylic acid is another site for functionalization. It can undergo nucleophilic substitution to form esters and amides. evitachem.com The entire molecule can also be oxidized or the thiazole ring reduced under specific conditions. evitachem.com

Furthermore, the synthesis of novel functionalized thiazoles has been achieved through the Hantzsch reaction, followed by chemical transformations to introduce aliphatic, aromatic, and heterocyclic substituents. semanticscholar.org For example, 4-phenyl-substituted N-(4-hydroxyphenyl)-N-carboxyalkylaminothiazoles have been used as precursors for synthesizing bis(thiazol-5-yl)methane derivatives. semanticscholar.org

Design and Synthesis of Hybrid Molecules

Hybrid molecules incorporating the this compound scaffold with other heterocyclic systems have been designed and synthesized to explore new chemical space and biological activities.

Pyrimidinone-linked hybrids: Pyrido[2,3-d]pyrimidin-4-one derivatives have been synthesized, starting from precursors that can include a 4-fluorophenyl group, to create novel hybrid structures. nih.gov

Imidazole-thiazole hybrids: The synthesis of imidazole-thiazole hybrids has been reported, where a this compound moiety is linked to an imidazole (B134444) ring. These hybrids have been investigated for their potential biological activities. researchgate.netresearchgate.net The general synthetic strategy involves the reaction of imidazole-hydrazine carbothioamide with phenacyl bromides. researchgate.net

Thiadiazole hybrids: Several studies have focused on the synthesis of thiazole-thiadiazole hybrid molecules. For instance, 5-[2-(3-fluorophenyl)-4-methylthiazol-5-yl]-N-phenyl-1,3,4-thiadiazol-2-amine has been synthesized via cyclization under microwave irradiation. rsc.org Other research has explored the synthesis of 1,3,4-thiadiazole (B1197879) derivatives containing a 2-aralkyl-5-substituted-6-(4'-fluorophenyl)-imidazo[2,1-b] bepls.comresearchgate.netmdpi.comthiadiazole framework. rasayanjournal.co.in Additionally, imidazo[2,1-b] bepls.comresearchgate.netmdpi.comthiadiazole derivatives featuring a 4-fluorophenyl group have been synthesized and characterized. bohrium.com The development of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors has also been an active area of research. nih.gov

The following table summarizes examples of synthesized hybrid molecules containing the this compound scaffold.

| Hybrid Type | Example Compound | Synthetic Approach | Reference |

| Pyrazole-Thiazole | 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole | Multi-step reaction involving Hantzsch condensation. mdpi.com | mdpi.com |

| Pyrazole-Thiazole | 5-(4-Fluorophenyl)-1-[4-(4-methylphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole | Reaction of a chalcone (B49325) derivative with thiosemicarbazide (B42300) followed by cyclization. iucr.org | iucr.org |

| Thiazole-Stilbene | (E)-5-Bromo-2-(2-chlorostyryl)-4-(4-fluorophenyl)thiazole | Synthesis from a thiazole precursor, with structures confirmed by NMR and ESI-HRMS. sioc-journal.cn | sioc-journal.cn |

Iii. Advanced Spectroscopic and Crystallographic Characterization of 5 4 Fluorophenyl Thiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for elucidating the molecular framework of 5-(4-fluorophenyl)thiazole derivatives, providing precise information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.

¹H NMR spectroscopy is instrumental in identifying the substitution patterns on the aromatic rings and the nature of any aliphatic side chains. In derivatives of this compound, the aromatic protons exhibit characteristic chemical shifts and coupling patterns.

For instance, in a series of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles, the proton on the C5 position of the thiazole (B1198619) ring typically appears as a singlet in the range of δ 6.22–7.50 ppm. nih.govacs.org The protons of the 4-fluorophenyl group often present as a multiplet or a doublet of doublets due to coupling with both neighboring protons and the fluorine atom. For example, in one derivative, these aromatic protons were observed as a doublet of doublets at δ 7.80 ppm (J = 9.0, 5.2 Hz) and a multiplet at δ 7.13-7.19 ppm. acs.org

In other derivatives, such as 3-((4-(4-fluorophenyl)thiazol-2-yl)(4-(phenylamino)phenyl)amino)propanoic acid, the thiazole proton (SCH) resonates at δ 7.08–7.17 ppm, while other aromatic protons appear in their expected regions. mdpi.com The presence of aliphatic groups is also readily identified; for example, the methylene (B1212753) protons in the propanoic acid derivative show distinct triplets at δ 2.62 ppm and δ 4.11 ppm. mdpi.com

The following table provides representative ¹H NMR data for a this compound derivative.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Thiazole-H5 | 7.03 | s | - |

| Ar-H (fluorophenyl) | 7.80 | dd | 9.0, 5.2 |

| Ar-H (fluorophenyl) | 7.13-7.19 | m | - |

| Azomethine H-C=N | 8.29 | s | - |

| OCH₃ | 3.98, 3.94 | s | - |

| Data sourced from a study on 2-(2-(2-Bromo-4,5-dimethoxybenzylidene)hydrazinyl)-4-(4-fluorophenyl)thiazole. acs.org |

¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework. The chemical shifts of the carbon atoms in the thiazole and fluorophenyl rings are particularly diagnostic.

In a series of fluorinated hydrazinylthiazole derivatives, the thiazole ring carbons were assigned as follows: C2 at δ 168.3–170.6 ppm, C4 at δ 148.8–160.9 ppm, and C5 at δ 101.8–104.5 ppm. nih.gov The carbon of the 4-fluorophenyl group directly bonded to the fluorine atom (ipso-carbon) exhibits a characteristic doublet due to C-F coupling, with a large coupling constant (¹JCF) typically in the range of 244.3–249.4 Hz. nih.gov This signal is often found around δ 162.0–164.7 ppm. nih.gov The adjacent carbons (ortho to fluorine) also show a smaller coupling (²JCF). nih.gov

For 2-(2-(2-Bromo-4,5-dimethoxybenzylidene)hydrazinyl)-4-(4-fluorophenyl)thiazole, the thiazole carbons were observed at δ 168.7 (C2), 148.8 (C4), and 102.5 (C5) ppm. acs.org The ipso-carbon of the fluorophenyl ring resonated at δ 162.9 ppm with a ¹JCF of 248.3 Hz. acs.org

The table below summarizes typical ¹³C NMR chemical shifts for a this compound derivative.

| Carbon Atom | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| Thiazole C2 | 168.7 | - |

| Thiazole C4 | 148.8 | - |

| Thiazole C5 | 102.5 | - |

| Ar-Cipso (C-F) | 162.9 | d, ¹JCF = 248.3 |

| Ar-C | 127.7 | d, ³JCF = 8.4 |

| Ar-C | 115.9 | d, ²JCF = 21.6 |

| Data from a study on 2-(2-(2-Bromo-4,5-dimethoxybenzylidene)hydrazinyl)-4-(4-fluorophenyl)thiazole. acs.org |

¹⁹F NMR is a highly sensitive technique for directly probing the fluorine atom in this compound derivatives. It provides information on the electronic environment of the fluorine and can be used to confirm the presence and purity of the fluorinated compound.

In proton-decoupled ¹⁹F NMR spectra, the fluorine atom of the 4-fluorophenyl group typically appears as a singlet. The chemical shift can vary depending on the specific substituents on the thiazole ring and their electronic effects. For example, in (4-fluorophenyl)(trifluoromethyl)sulfane, the fluorine of the fluorophenyl group appears at δ -108.66 ppm, while the trifluoromethyl fluorine signal is at δ -43.37 ppm. rsc.org In another study, the ¹⁹F NMR signal for a 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole derivative was observed at δ -114.53 ppm. acs.org These distinct chemical shifts are valuable for confirming the incorporation of the fluorophenyl moiety.

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry is essential for determining the molecular weight of this compound derivatives and for obtaining structural information through analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of elemental composition. nih.govacs.org

Electron ionization (EI) and electrospray ionization (ESI) are common techniques used. The molecular ion peak ([M]⁺ or [M+H]⁺) is typically observed, confirming the molecular weight of the synthesized compound. acs.org For example, the HRMS of 2-(2-(2-bromo-4,5-dimethoxybenzylidene)hydrazinyl)-4-(4-fluorophenyl)thiazole showed an [M+H]⁺ ion at m/z 436.0123, which is in close agreement with the calculated mass of 436.0130. acs.org

The fragmentation patterns observed in the mass spectrum provide valuable clues about the compound's structure. Common fragmentation pathways for thiazole derivatives can include cleavage of the thiazole ring or loss of substituents. researchgate.net For instance, the mass spectra of some 5-aryl-2-hydrazino-thiazoles show fragmentation leading to the formation of a 5-aryl-2-aminothiazole ion. researchgate.net The analysis of these fragments helps to piece together the molecular structure. nih.govsci-hub.se

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The vibrational frequencies of specific bonds provide a characteristic "fingerprint" for the compound.

In this compound derivatives, characteristic absorption bands can be observed for the thiazole ring, the fluorophenyl group, and any other functional groups present. For example, in a series of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles, the following characteristic peaks were noted:

N-H stretching: 3278–3138 cm⁻¹ nih.gov

C=N stretching (azomethine): 1699–1600 cm⁻¹ nih.gov

Aromatic C=C stretching: 1571–1436 cm⁻¹ nih.gov

Thiazole ring vibrations: 1068–692 cm⁻¹ nih.gov

In this compound-2-carboxylic acid, the spectrum showed characteristic bands for the carboxylic acid group (O-H stretch around 2535 cm⁻¹ and C=O stretch at 1705 cm⁻¹) in addition to the aromatic and thiazole ring vibrations. nih.gov The presence of a thiol group in 4-(4-fluorophenyl)-1,3-thiazole-2-thiol (B1214126) can be identified by an S-H stretching band around 2500 cm⁻¹.

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

| N-H | Stretching | 3138-3278 |

| C=N (azomethine) | Stretching | 1600-1699 |

| Aromatic C=C | Stretching | 1436-1571 |

| Thiazole Ring | Skeletal Vibrations | 692-1068 |

| Data sourced from studies on hydrazinylthiazole derivatives. nih.gov |

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and intermolecular interactions.

Several crystal structures of this compound derivatives have been determined. nih.govresearchgate.net For example, the crystal structure of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)-4-methylbenzamide revealed that the dihedral angle between the fluorophenyl ring and the thiazole ring is 12.8(1)°. iucr.org This type of information is crucial for understanding the molecule's conformation and steric properties.

In the crystal lattice, molecules are often linked by various intermolecular forces, such as hydrogen bonds and π-π stacking interactions. In the aforementioned benzamide (B126) derivative, molecules are linked into chains by N—H⋯O hydrogen bonds. iucr.org In another example, 5-(4-fluorophenyl)-1-[5-(4-methylphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole, the molecules form centrosymmetric dimers through aromatic π–π stacking interactions. nih.gov The analysis of these interactions is vital for understanding the solid-state properties of the compound. For some derivatives, crystallographic data reveals slight distortions in the crystal lattice due to the size of certain atoms like bromine.

Single Crystal X-ray Diffraction Analysis

A summary of the crystallographic data for several this compound derivatives is presented below.

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |

| 2-[3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-8H-indeno[1,2-d]thiazole | Monoclinic | P21/c | 11.6975(6) | 11.0671(5) | 16.5395(10) | 90 | 100.303(6) | 90 | 4 | iucr.org |

| 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole | Triclinic | PĪ | - | - | - | - | - | - | 2 | mdpi.comresearchgate.netresearchgate.net |

| 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole | Triclinic | PĪ | - | - | - | - | - | - | 2 | mdpi.comresearchgate.net |

| 5-(4-Fluorophenyl)-1-[5-(4-methylphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole | Monoclinic | P21/c | 10.7859(13) | 14.5638(16) | 14.9956(14) | 90 | 97.144(3) | 90 | - | nih.goviucr.org |

| (E)-2-(5-(4-Fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-5-((4-fluorophenyl)diazenyl)-4-methylthiazole | Monoclinic | P21/c | 5.2272(4) | 26.7398(15) | 15.2645(10) | 90 | 97.726(7) | 90 | 4 | researchgate.net |

| 3-(2-(5-(4-Fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl)-2H-chromen-2-one | Triclinic | P1 | 9.1325(7) | 11.5184(9) | 11.6535(9) | 74.682(7) | 84.253(6) | 76.720(6) | 2 | researchgate.net |

| N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)-4-methylbenzamide | - | - | - | - | - | - | - | - | - | iucr.org |

| Ethyl 2-[(4-fluorophenyl)methylidene]-7-methyl-3-oxo-2H,3H,5H- nih.goviucr.orgthiazolo[3,2-a]pyrimidine-6-carboxylate | - | - | - | - | - | - | - | - | - | iucr.org |

Note: Some data fields are marked with "-" as they were not explicitly available in the cited sources.

The dihedral angle between the fluorophenyl ring and the thiazole ring is a notable feature. In N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)-4-methylbenzamide, this angle is 12.8(1)°. iucr.org In other derivatives, the fluorophenyl ring can be substantially twisted relative to the core heterocyclic systems. nih.goviucr.org These conformational details are crucial for understanding the molecule's shape and potential interactions with biological targets.

Analysis of Intermolecular Interactions and Crystal Packing

The solid-state architecture of this compound derivatives is governed by a network of non-covalent interactions that dictate the crystal packing. These interactions, though weaker than covalent bonds, are directional and play a critical role in the formation of stable, ordered supramolecular assemblies.

A common feature in the crystal structures of these compounds is the presence of various hydrogen bonds, including C-H···O, C-H···N, and C-H···F interactions. iucr.org For example, in the crystal structure of N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)-4-methylbenzamide, molecules are linked by strong N-H···O hydrogen bonds, forming distinct chains. iucr.org In other cases, weak C-H···F and C-H···O hydrogen bonds connect molecules into zigzag chains. iucr.org C-H···N interactions can also play a significant role, linking molecules to form dimers. iucr.org

In addition to hydrogen bonding, π-π stacking interactions are frequently observed and are crucial for the stability of the crystal lattice. These interactions occur between the aromatic rings of adjacent molecules, such as the thiazole and phenyl rings. iucr.org The centroid-to-centroid distances of these interactions typically fall in the range of 3.5 to 3.8 Å. iucr.org For instance, in one derivative, π-π stacking interactions connect chains into ladder-like structures via inversion-related 4-fluorophenyl groups, with a centroid-centroid distance of 3.7633(9) Å. iucr.org In another example, π-π interactions between pyrazole (B372694) and tolyl rings link molecules into centrosymmetric dimers with a centroid-centroid distance of 3.649 Å. nih.gov

Other Complementary Characterization Techniques

Beyond the foundational spectroscopic methods and single-crystal X-ray diffraction, other analytical techniques provide further characterization of this compound derivatives.

Elemental Analysis: This technique determines the elemental composition (carbon, hydrogen, nitrogen, sulfur, etc.) of a compound, providing experimental evidence to support the proposed molecular formula. It serves as a fundamental check of purity and composition. mjcce.org.mk

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds by measuring the mass-to-charge ratio (m/z) of their ions. The observation of the molecular ion peak confirms the expected molecular formula. nih.govnih.gov

Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) can be employed to study the thermal stability of these compounds. TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition patterns and thermal stability. nih.goviucr.org

The combination of these techniques, alongside IR and NMR spectroscopy, affords a comprehensive understanding of the identity, purity, structure, and solid-state properties of this compound derivatives. mdpi.commjcce.org.mkconicet.gov.ar

Iv. Structure Activity Relationship Sar Investigations of 5 4 Fluorophenyl Thiazole Derivatives

Impact of Substitution on the Thiazole (B1198619) Ring on Biological Activity

The thiazole ring serves as a versatile platform for structural modification, and the nature and position of substituents have been shown to be critical determinants of biological activity.

The placement of the 4-fluorophenyl group and other substituents on the thiazole ring significantly impacts the biological profile of the resulting derivatives. The reactivity of the thiazole ring can be influenced by the addition of various substituents at the C-2, C-4, and C-5 positions. kuey.netanalis.com.my For instance, the introduction of an electron-donating group, such as a methyl group, at any position on the thiazole ring can increase its basicity and nucleophilicity. kuey.netanalis.com.my

In a series of 2-(substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives, the presence of a hydrophobic 4-fluorophenyl aryl ring system on the thiazolopyrimidine ring was a key feature for anticancer activity. ddtjournal.com Furthermore, substitutions at the C-2 and C-4 positions of the thiazole ring have been shown to modulate the biological activity of these compounds. jopir.in For example, in a study of thiazole derivatives as potential anticancer agents, it was found that substitutions at the C-2 and C-4 positions significantly influenced their cytotoxic effects.

The position of the fluorine atom on the phenyl ring is also a critical factor. Studies on aminergic G protein-coupled receptor ligands have demonstrated that changing the fluorine's position from para to meta or ortho can lead to substantial changes in potency and selectivity. mdpi.com For example, a 4-fluoro derivative might show high activity at one receptor subtype, while the 2-fluoro or 3-fluoro isomers could be more potent or selective for other subtypes. mdpi.com This highlights the nuanced role of substituent positioning in fine-tuning the pharmacological properties of these compounds.

The strategy of molecular hybridization, which involves combining the 5-(4-fluorophenyl)thiazole scaffold with other heterocyclic rings, has emerged as a powerful approach to generate novel compounds with enhanced biological activities. This approach aims to create synergistic effects by integrating the pharmacophoric features of different heterocyclic systems into a single molecule. acs.org

Pyrimidinone Hybrids: The fusion of the thiazole ring with a pyrimidinone system has led to the development of potent anticancer agents. In a study of 2-(substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives, the thiazolo[3,2-a]pyrimidin-3(7H)-one moiety served as a crucial hydrogen bond donor/acceptor domain, contributing to the anticancer activity. ddtjournal.com

Imidazole (B134444) and Triazole Hybrids: The combination of the this compound core with imidazole and triazole rings has yielded compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties. acs.orgnih.govmdpi.comajgreenchem.com For instance, a series of thiazole-linked triazoles were synthesized and screened for their antimicrobial efficacy. acs.orgnih.gov One of the most potent compounds in this series was 4-(4-bromophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, which demonstrated significant activity against various microbial strains. acs.org

Similarly, the hybridization of the thiazole ring with a 1,2,3-triazole moiety has been explored for the development of novel anticancer agents. ajgreenchem.com The unique physicochemical properties of the 1,2,3-triazole ring, such as its ability to act as a hydrogen-bond acceptor and its metabolic stability, can enhance the binding of these hybrid molecules to their biological targets and improve their solubility. ajgreenchem.com

The table below summarizes the biological activities of some representative heterocyclic hybrids of this compound.

| Heterocyclic Hybrid | Target/Activity | Key Findings |

| Thiazolo[3,2-a]pyrimidin-3(7H)-one | Anticancer | The thiazolopyrimidine core acts as a hydrogen bond donor/acceptor, contributing to cytotoxic activity. ddtjournal.com |

| Thiazole-Triazole | Antimicrobial | The hybrid molecule exhibits potent antimicrobial activity against various strains. acs.org |

| Thiazole-1,2,3-Triazole | Anticancer | The 1,2,3-triazole moiety enhances binding to biological targets and improves solubility. ajgreenchem.com |

| Thiazole-Imidazole | Anticancer | Imidazo[2,1-b]thiazole derivatives have shown significant anticancer potential. researchgate.net |

Role of the Fluorine Atom in Modulating SAR

The incorporation of a fluorine atom into the 5-phenylthiazole (B154837) scaffold is a strategic decision that leverages the unique properties of this halogen to enhance the pharmacological profile of the resulting compounds. The fluorine atom's influence on the structure-activity relationship can be attributed to its electronic effects, as well as its steric and lipophilic contributions. nih.govtandfonline.com

The high electronegativity of the fluorine atom exerts a powerful electron-withdrawing effect, which can significantly modulate the electronic properties of the entire molecule. tandfonline.comontosight.ai This can influence the reactivity of the thiazole ring and enhance the binding affinity of the compound to its biological target. tandfonline.com

The electron-withdrawing nature of fluorine can:

Modulate pKa: Fluorine substitution can lower the pKa of nearby functional groups, making protic groups more acidic and basic groups less basic. mdpi.comresearchgate.net This can alter the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and protein binding.

Enhance Binding Affinity: The polarized C-F bond can participate in favorable interactions with biological targets, such as enzymes and receptors. tandfonline.com For example, the fluorine atom can form halogen bonds with backbone carbonyls in proteins, thereby increasing the binding affinity of the ligand.

Influence Aromatic Interactions: The presence of a fluorine atom on the phenyl ring can alter the quadrupole moment of the aromatic system, leading to stronger and more specific interactions with the target protein.

In a study of thiazole-derived thiadiazole compounds as potential anti-Alzheimer's agents, it was found that derivatives with a trifluoromethyl group or multiple fluorine atoms exhibited potent inhibitory activity. tandfonline.com This was attributed to the strong electron-donating nature of these groups, which can enhance the binding affinity of the compound to the enzyme. tandfonline.com

Beyond its electronic effects, the fluorine atom also makes important steric and lipophilic contributions to the SAR of this compound derivatives.

Enhanced Membrane Permeability: Increased lipophilicity can improve the ability of the molecule to cross cell membranes, leading to better absorption and distribution. frontiersin.orgnih.gov

Increased Metabolic Stability: The C-F bond is stronger than the C-H bond, making it more resistant to metabolic oxidation. tandfonline.comnih.gov This can increase the biological half-life of the drug. nih.gov

Improved Binding Affinity: The increased lipophilicity of the fluorinated compound can lead to stronger hydrophobic interactions with the target protein, thereby enhancing binding affinity.

The table below summarizes the key properties of the fluorine atom and their impact on the SAR of this compound derivatives.

| Property of Fluorine | Impact on SAR |

| High Electronegativity | Modulates pKa, enhances binding affinity through electronic interactions. tandfonline.commdpi.comresearchgate.net |

| Small Size | Allows for isosteric replacement of hydrogen, leading to improved potency and selectivity. tandfonline.com |

| Increased Lipophilicity | Enhances membrane permeability, increases metabolic stability, and improves binding affinity through hydrophobic interactions. tandfonline.comfrontiersin.orgnih.gov |

Conformational Analysis and its Correlation with Biological Outcomes

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule will interact with its biological target. Conformational analysis of this compound derivatives, often aided by computational methods such as molecular docking, has provided valuable insights into the relationship between molecular shape and biological outcomes. nih.gov

Molecular docking studies have been employed to predict the binding modes of this compound derivatives within the active sites of their target proteins. nih.govresearchgate.netnih.gov These studies can help to rationalize the observed SAR and guide the design of new, more potent inhibitors. For example, in a study of thiazole derivatives as potential tubulin polymerization inhibitors, molecular docking was used to identify the key binding interactions between the compounds and the tubulin active site. researchgate.netnih.gov

The conformation of the molecule can be influenced by a number of factors, including:

The nature and position of substituents: The addition of bulky substituents can restrict the rotation of single bonds, leading to a more rigid conformation.

Intramolecular hydrogen bonding: The formation of intramolecular hydrogen bonds can lock the molecule into a specific conformation.

The electronic properties of the molecule: The distribution of electron density within the molecule can influence its preferred conformation.

By understanding the conformational preferences of this compound derivatives and how these conformations correlate with biological activity, researchers can design new compounds with optimized shapes that are complementary to the binding sites of their targets.

Development of Predictive Models for Structure-Activity Relationships

In the rational design of novel therapeutic agents based on the this compound scaffold, the development of predictive computational models is a critical step. These models, primarily Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, aim to establish a mathematical or geometrical correlation between the chemical structure of a series of compounds and their biological activity. This allows for the virtual screening of new potential drugs and the optimization of lead compounds before their synthesis, thereby accelerating the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR studies are statistical approaches that correlate the physicochemical properties or structural features (descriptors) of molecules with their biological activities. ajchem-b.com These models are instrumental in predicting the activity of unsynthesized compounds.

In one study focusing on thiazole derivatives as 5-lipoxygenase (5-LOX) inhibitors, a two-dimensional QSAR (2D-QSAR) model was developed for a series of 59 compounds. laccei.org The model, built using a machine learning approach with multiple linear regression (MLR), demonstrated a good correlation coefficient (R²) of 0.626 and a predictive accuracy for the test set (R² test) of 0.621. laccei.org This indicates the model's ability to reliably predict the anti-inflammatory activity of new thiazole derivatives. laccei.org The data below illustrates the relationship between substituents and the inhibitory activity (pIC50) for a selection of compounds from the training set. laccei.org

| Compound | R1 Substituent | R2 Substituent | R3 Substituent | pIC50 |

|---|---|---|---|---|

| 1 | 4-hydroxyphenyl | 4-ethoxyphenyl | H | 6.119 |

| 2 | 4-hydroxyphenyl | 4-methylphenyl | H | 6.046 |

| 3 | benzo[d] researchgate.netnih.govdioxol-5-yl | 4-chlorophenyl | H | 5.495 |

Data sourced from a 2D-QSAR study on thiazole derivatives as 5-lipoxygenase inhibitors. laccei.org

Another significant QSAR study was performed on a series of 25 thiazole derivatives acting as inhibitors of the Pin1 enzyme. nih.gov This work utilized various statistical methods, including MLR, Partial Least Squares (PLS), and Artificial Neural Networks (ANN), to build predictive models. nih.gov The best MLR model showed strong statistical quality with a squared correlation coefficient (R²) of 0.76, a cross-validation coefficient (R²cv) of 0.63, and an external test set prediction (R²test) of 0.78. nih.gov The model identified four key descriptors influencing activity: Molar Refractivity (MR), the partition coefficient (LogP), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the Balaban index (J). nih.gov The ANN model demonstrated even higher predictive power, with an R²test of 0.98. nih.gov

Furthermore, three-dimensional QSAR (3D-QSAR) modeling, combined with molecular docking, has been applied to thiazolyl-pyrazoline hybrids that include the this compound moiety. acs.orgrsc.org These studies conclusively established that such derivatives show considerable promise as potential anticancer agents with BRAFV600E inhibitory actions, providing a clear path for future investigations. acs.orgrsc.org

Pharmacophore Modeling

Pharmacophore modeling focuses on identifying the essential 3D arrangement of chemical features that a molecule must possess to bind to a specific biological target. This model then serves as a 3D query for screening databases to find new molecules with different chemical backbones but the same essential features. nih.gov

For a series of 2-amino-5-[(thiomethyl)aryl]thiazoles, a predictive pharmacophore model, SB-Hypo1, was generated to understand their activity as Itk inhibitors. nih.gov The model consisted of six crucial features: three hydrogen-bond acceptors (HBA), one hydrogen-bond donor (HBD), one ring aromatic (RA), and one hydrophobic (HY) feature. nih.gov The statistical significance of this model was validated, confirming its reliability for screening drug-like molecules and identifying new chemical scaffolds. nih.gov

In a similar vein, a 3D pharmacophore model was created during the development of novel Cyclophilin D (CypD) inhibitors, which included the compound ethyl 5-(4-fluorophenyl)-7-methyl-3-phenethyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. acs.org This work integrated QSAR and pharmacophore modeling to guide the design of new compounds for potential Alzheimer's treatment, revealing that the 5H-thiazolo-[3,2-a]pyrimidines scaffold provides the basic functionality needed for binding to the CypD active site. acs.org The use of pharmacophore merging is recognized as an efficient strategy for enhancing efficacy in drug design.

The collective findings from these predictive modeling studies underscore their importance. By correlating specific structural and electronic features with biological function, QSAR and pharmacophore models provide invaluable guidance for the rational design of more potent and selective this compound derivatives.

V. Preclinical Mechanistic Studies and Pharmacological Targets

Investigation of Molecular Mechanisms of Action

The molecular mechanisms underlying the pharmacological effects of 5-(4-fluorophenyl)thiazole derivatives are diverse, ranging from direct enzyme inhibition to the modulation of critical cellular processes like cell cycle progression and apoptosis.

Derivatives of this compound have been investigated for their inhibitory activity against several key enzymes implicated in various diseases.

Cyclooxygenase-2 (COX-2): Certain thiazole (B1198619) derivatives have been explored as potential COX-2 inhibitors. For instance, novel pyrazolyl-thiazolidinone/thiazole derivatives have been synthesized and shown to selectively inhibit COX-2. nih.gov The selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective COX inhibitors. nih.govbdpsjournal.orgtandfonline.com

Carbonic Anhydrase: Thiazole-containing compounds have been identified as inhibitors of carbonic anhydrase (CA) isoforms. nih.gov Specifically, studies have reported on the interaction of thiadiazole-sulfonamide derivatives with human carbonic anhydrase II, revealing the binding mechanism to the zinc ion within the enzyme's active site. nih.gov Certain 1,2,4-triazole (B32235) derivatives have also been screened for their inhibitory efficacy against physiologically relevant cytosolic and membrane-bound CA isoforms, including hCA I, II, IX, and XII. nih.gov

Cholinesterases: Various derivatives of thiazole have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are critical in the regulation of cholinergic neurotransmission. nih.govnih.gov Some synthesized thiazole derivatives showed weak inhibitory effects on both AChE and BuChE, with a generally greater effect on AChE. tandfonline.com Other studies on benzimidazole-based thiazoles and 5-nitrothiophene-thiazole derivatives have also reported on their potential as cholinesterase inhibitors. nih.govcumhuriyet.edu.tr

DNA Topoisomerase IB: A series of thiazole-based stilbene analogs have been designed and synthesized, with some compounds demonstrating potent inhibitory activity against DNA topoisomerase IB (Top1). nih.govmdpi.com For example, (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole was identified as a potent Top1 inhibitor with activity comparable to the known inhibitor camptothecin. nih.govmdpi.com

Tubulin Polymerization: Thiazole derivatives have emerged as a class of compounds that can inhibit tubulin polymerization, a key process in cell division, making them attractive as potential anticancer agents. nih.govresearchgate.net Studies have shown that certain thiazole-based chalcones and thiazole-naphthalene derivatives can significantly inhibit tubulin polymerization. mdpi.comnih.gov For instance, one thiazole-naphthalene derivative was found to inhibit tubulin polymerization with an IC50 value of 3.3 µM. nih.gov

Table 1: Enzyme Inhibition by this compound Analogues

| Compound Class | Target Enzyme | Key Findings |

|---|---|---|

| Thiazole-based stilbene analogs | DNA Topoisomerase IB | (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole showed potent inhibition comparable to camptothecin. nih.govmdpi.com |

| Thiazole-naphthalene derivatives | Tubulin Polymerization | A derivative exhibited an IC50 value of 3.3 µM for tubulin polymerization inhibition. nih.gov |

| Thiazolyl pyrazolines | EGFR and VEGFR-2 | Compounds demonstrated potent dual inhibitory activity. |

| Benzimidazole-based thiazoles | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) | Exhibited good inhibitory potential against both enzymes. nih.gov |

While specific receptor binding profiling studies for the parent this compound are not extensively detailed in the provided context, the investigation of its analogues against specific protein kinases, which function as receptors in signaling pathways, provides insight into its potential interactions. The focus has been more on enzyme inhibition and protein-ligand interactions rather than broad receptor screening.

The biological activity of this compound derivatives often translates to the modulation of fundamental cellular pathways, particularly those governing cell proliferation and survival.

Cell Cycle Arrest: Several studies have demonstrated that thiazole derivatives can induce cell cycle arrest in cancer cells. For example, a novel thiazole derivative was shown to cause cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. researchgate.net Another study reported that a thiazole derivative induced cell cycle arrest at the G1/S phase in MCF-7 cells. mdpi.com Furthermore, a thiazole-naphthalene derivative was found to arrest the cell cycle at the G2/M phase in MCF-7 cells. nih.gov

Apoptosis Induction: In addition to cell cycle arrest, the induction of apoptosis is a key mechanism of action for many anticancer agents. Thiazole derivatives have been shown to induce apoptosis in various cancer cell lines. researchgate.netnih.gov For instance, treatment of MDA-MB-231 breast cancer cells with a specific thiazole derivative led to a significant increase in both early and late apoptotic cells. mdpi.com Another compound was found to increase total apoptosis by 26.8-fold in OVCAR-4 ovarian cancer cells. nih.gov The apoptotic effect of certain thiazolyl pyrazoline derivatives has also been demonstrated in T-47D breast cancer cells. scienceopen.com

Identification of Specific Pharmacological Targets for this compound and its Analogues

Research has moved towards identifying the precise molecular targets of this compound and its analogues, with a focus on protein kinases involved in cancer progression.

Computational and experimental methods have been employed to understand the interactions between thiazole derivatives and their protein targets.

VEGFR-2, EGFR, and HER-2: Vascular endothelial growth factor receptor 2 (VEGFR-2), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER-2) are key targets in cancer therapy. Several studies have reported on thiazole derivatives as inhibitors of these kinases. scienceopen.comnih.gov For example, novel thiazolyl-pyrazoline derivatives have been identified as dual inhibitors of EGFR and VEGFR-2. tandfonline.comresearchgate.net Docking studies have revealed that these compounds can form essential interactions with the VEGFR-2 active site. researchgate.net Similarly, certain thiazolyl pyrazolines have demonstrated potent inhibitory activity against EGFR and HER-2. scienceopen.comnih.gov

Rho-associated protein kinase (ROCK): The Rho/ROCK signaling pathway is involved in various cellular functions, and its dysregulation is implicated in several diseases, including cancer. nih.gov Pyridylthiazole-based ureas have been identified as potent inhibitors of ROCK1 and ROCK2. nih.gov Molecular docking studies have helped to elucidate the binding mode of these inhibitors to the catalytic domain of ROCK1. researchgate.net Additionally, a series of 4-aryl-5-aminomethyl-thiazole-2-amines were synthesized and showed inhibitory activity against ROCK II, with the most potent compound having an IC50 value of 20 nM. nih.gov

Table 2: Pharmacological Targets of this compound Analogues

| Compound Class | Pharmacological Target | Key Findings |

|---|---|---|

| Thiazolyl-pyrazolines | EGFR and VEGFR-2 | Demonstrated potent dual inhibitory activity in nanomolar ranges. tandfonline.comresearchgate.net |

| Thiazole derivatives | VEGFR-2 | A specific derivative showed significant inhibitory activity with an IC50 of 0.044 μM. researchgate.net |

| Pyridylthiazole-based ureas | ROCK1 and ROCK2 | Identified as potent inhibitors with low nanomolar activity. nih.gov |

| 4-Aryl-5-aminomethyl-thiazole-2-amines | ROCK II | The most potent compound had an IC50 value of 20 nM. nih.gov |

Evidence of target engagement for this compound analogues comes from cellular assays that measure the downstream effects of target inhibition. For instance, the inhibition of ROCK in human lung cancer cells was demonstrated by the suppression of the phosphorylation of its substrate, MYPT-1. researchgate.net Similarly, the treatment of cancer cells with EGFR-inhibiting thiazole derivatives has been shown to reduce the phosphorylation of EGFR and its downstream effectors like ERK and STAT3. nih.gov Western blotting analysis has also been used to confirm the downregulation of phosphorylated EGFR and VEGFR-2 protein levels in cancer cells treated with thiazolyl-pyrazoline derivatives. researchgate.net

In Vitro and In Vivo Biological Evaluation Paradigms (Preclinical Focus)

Preclinical evaluation of derivatives based on the this compound core involves a multi-pronged approach to characterize their biological effects. This includes assessing their direct impact on cells, their ability to modulate specific enzyme functions, and their capacity to counteract oxidative damage.

Cell-Based Assays (e.g., Anticancer Activity against Specific Cancer Cell Lines, Antimicrobial Activity against Bacterial and Fungal Strains)

Cell-based assays are fundamental in the preclinical assessment of this compound derivatives, providing crucial insights into their cytotoxic effects on cancer cells and their inhibitory activity against pathogenic microorganisms.

Anticancer Activity:

Derivatives of this compound have demonstrated a broad spectrum of anticancer activities across various human cancer cell lines. For instance, a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives were evaluated for their effects on A-549 (lung), Bel7402 (liver), and HCT-8 (intestine) cancer cell lines researchgate.netmdpi.com. Similarly, the anticancer potential of other analogs has been tested against breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colon carcinoma (HCT-116) cell lines nih.govresearchgate.netnih.gov.

One notable study synthesized thiazole-conjugated pyrazole (B372694) hybrids and evaluated their in vitro anticancer potency against the MCF-7 cell line researchgate.net. Another investigation focused on 2-[5-(4-fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-bromophenyl)thiazole, which exhibited promising activity against A549 human lung adenocarcinoma cells with an IC50 value of 62.5 μg/mL, compared to the standard drug cisplatin (IC50 of 45.88 μg/mL) nih.govacs.org. Furthermore, the compound N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide has been noted for its potent anticancer activity in cell-based assays mdpi.com.

The compound 5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one (Les-236) was studied for its anticancer activity in four human cancer cell lines: A549, SCC-15, SH-SY5Y, and CACO-2. This compound was found to decrease cell metabolism and proliferation in these cell lines at micromolar concentrations researchgate.net.

| Compound Derivative | Cancer Cell Line | Activity Metric | Observed Activity | Reference |

|---|---|---|---|---|

| 2-[5-(4-fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-bromophenyl)thiazole | A-549 (Human Lung Adenocarcinoma) | IC50 | 62.5 µg/mL | nih.govacs.org |

| Thiazole-conjugated pyrazole hybrid IVc | MCF-7 (Breast Cancer) | IC50 | 126.98 µM | researchgate.net |

| 5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one (Les-236) | A549, SCC-15, SH-SY5Y, CACO-2 | Decreased cell metabolism/proliferation at µM concentrations | researchgate.net | |

| N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide | Potent inhibitory effect and anticancer activity in cell-based assays | mdpi.com |

Antimicrobial Activity:

The this compound scaffold is also a key component in the development of new antimicrobial agents. Thiazole derivatives have been tested against a range of pathogenic bacteria and fungi.

One study synthesized novel thiazole derivatives bearing β-amino acid and aromatic moieties and found them to have selective and potent bactericidal activity against Gram-positive pathogens, with MIC values ranging from 1–64 µg/mL. These compounds were particularly effective against S. aureus (MIC 1–2 µg/mL) nih.gov. Another series of pyrazolyl-thiazole derivatives showed excellent antimicrobial potential, particularly against S. aureus, with some compounds demonstrating greater potency against E. coli and P. aeruginosa than the standard drug Ampicillin researchgate.net.

Specifically, 4-(4-bromophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole exhibited remarkable biological potential with a 30 mm inhibition zone against Staphylococcus aureus, Candida albicans, and Saccharomyces cerevisiae nih.govacs.org. Additionally, 2-[5-(4-fluorophenyl)-3-(5-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methylsulfonylphenyl)thiazole emerged as a highly active anticandidal derivative, showing significant inhibitory activity against Candida zeylanoides with an IC50 value of 250 μg/mL nih.govacs.org.

| Compound Derivative | Microorganism | Activity Metric | Observed Activity | Reference |

|---|---|---|---|---|

| Thiazole derivatives with β-amino acid | Gram-positive pathogens (e.g., S. aureus) | MIC | 1–64 µg/mL (1–2 µg/mL for S. aureus) | nih.gov |

| Pyrazolyl-thiazole derivatives | S. aureus, E. coli, P. aeruginosa | MIC | Potent activity, some > Ampicillin | researchgate.net |

| 4-(4-bromophenyl)-2-(5-(4-fluorophenyl)-3-(...)-pyrazol-1-yl)thiazole | S. aureus, C. albicans, S. cerevisiae | Zone of Inhibition | 30 mm | nih.govacs.org |

| 2-[5-(4-fluorophenyl)-3-(...)-pyrazol-1-yl]-4-(...sulfonylphenyl)thiazole | Candida zeylanoides | IC50 | 250 µg/mL | nih.govacs.org |

Biochemical Assays for Enzyme Activity

Biochemical assays are crucial for identifying the specific molecular targets of this compound derivatives. These assays measure the ability of a compound to inhibit or modulate the activity of a particular enzyme, providing direct evidence of its mechanism of action.

A notable example is the evaluation of a novel series of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles for their inhibitory potential against α-amylase, an enzyme relevant to diabetes management. Several of these compounds exhibited moderate to high, dose-dependent inhibition. The analogue 3h (bearing a 5-chloro-2-hydroxy substitution) was identified as a highly potent α-amylase inhibitor with an IC50 value of 5.14 ± 0.03 μM, which was more potent than the standard acarbose (IC50 = 5.55 ± 0.06 μM). Another derivative, 3n (containing a thiophen-2-yl group), also showed good enzyme inhibition with an IC50 of 5.77 ± 0.05 μM nih.gov.

In another study, thiazol-4(5H)-one analogs were synthesized and evaluated as potential tyrosinase inhibitors. Two compounds, 9 and 11 , were identified as potent inhibitors. Compound 11 was particularly effective, with an IC50 value of 0.4 ± 0.01 μM, making it 26 times more potent than the standard inhibitor, kojic acid. Kinetic studies revealed that compound 9 is a competitive inhibitor, while compound 11 is a mixed-type inhibitor of tyrosinase nih.gov.

| Compound Series/Derivative | Target Enzyme | Activity Metric | Most Potent Compound/Activity | Reference |

|---|---|---|---|---|

| 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles | α-Amylase | IC50 | 5.14 ± 0.03 µM (Compound 3h) | nih.gov |

| Thiazol-4(5H)-one analogs | Mushroom Tyrosinase | IC50 | 0.4 ± 0.01 µM (Compound 11) | nih.gov |

Antioxidant Activity Profiling

The antioxidant potential of this compound derivatives is a significant area of preclinical investigation, as oxidative stress is implicated in numerous diseases. Various assays are employed to profile the ability of these compounds to scavenge free radicals and counteract oxidative processes.

The antioxidant activity of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles was assessed, and the results indicated that the antioxidant potential is influenced by the nature and position of substituents on the aryl ring nih.gov. Another study on novel carbazole-based thiazole derivatives found that compounds 3f and 3g exhibited higher antioxidant activity than the standard butylated hydroxytoluene (BHT) researchgate.net.

Phenolic thiazoles have also been synthesized and evaluated for their antiradical and antioxidant properties. In one study, several compounds demonstrated significant ABTS˙+ radical scavenging properties, with compounds 5a-b , 7b , and 8a-b showing lower IC50 values than the standard antioxidant, ascorbic acid semanticscholar.orgnih.gov. The antioxidant activity of various thiazole derivatives has been consistently reported, with many studies highlighting their capacity to act as free radical scavengers researchgate.netchemrxiv.orgsaudijournals.comnih.gov.

| Compound Series/Derivative | Assay | Activity Compared to Standard | Reference |

|---|---|---|---|

| Carbazole-based thiazoles (3f, 3g) | General Antioxidant | Higher than BHT | researchgate.net |

| Phenolic thiazoles (5a-b, 7b, 8a-b) | ABTS Radical Scavenging | More potent than Ascorbic Acid (lower IC50) | semanticscholar.orgnih.gov |

| 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles | General Antioxidant | Activity dependent on aryl substituents | nih.gov |

Vi. Computational Chemistry and in Silico Approaches in 5 4 Fluorophenyl Thiazole Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-(4-fluorophenyl)thiazole research, it is extensively used to simulate the interaction between its derivatives and biological targets, such as enzymes and receptors.